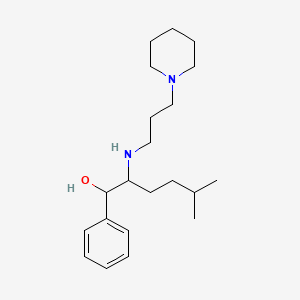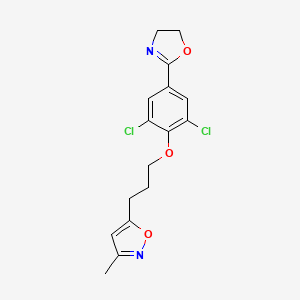
3-Azido-1,2-propanediol
Übersicht
Beschreibung
3-Azido-1,2-propanediol is an organic compound with the molecular formula C3H7N3O2. It is a derivative of 1,2-propanediol where one of the hydrogen atoms is replaced by an azido group. This compound is known for its potent mutagenic properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Azido-1,2-propanediol can be synthesized through the reaction of epichlorohydrin with sodium azide. The process involves the following steps:
- Epichlorohydrin is reacted with sodium azide in the presence of a solvent such as dimethyl sulfoxide (DMSO).
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard purification techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Continuous feeding of epichlorohydrin and sodium azide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the reaction rate.
- Using advanced purification methods such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azido-1,2-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Common Reagents and Conditions:
Substitution: Reagents such as triphenylphosphine can be used to substitute the azido group.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the azido group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxyl groups.
Major Products:
Substitution: Formation of substituted propanediol derivatives.
Reduction: Formation of 3-amino-1,2-propanediol.
Oxidation: Formation of 3-azido-1,2-propanedione.
Wissenschaftliche Forschungsanwendungen
3-Azido-1,2-propanediol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in mutagenesis studies to induce mutations in various organisms.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-azido-1,2-propanediol involves its ability to induce mutations in DNA. The azido group can interact with nucleophilic sites in the DNA, leading to base substitutions and other genetic alterations. This mutagenic property is exploited in various research applications to study genetic mutations and their effects.
Vergleich Mit ähnlichen Verbindungen
Sodium Azide: A commonly used azide compound with similar mutagenic properties.
3-Azido-1-propanol: Another azido compound used in click chemistry reactions.
Uniqueness: 3-Azido-1,2-propanediol is unique due to its dual functionality, possessing both hydroxyl and azido groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and mutagenesis studies.
Eigenschaften
IUPAC Name |
3-azidopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTNJQAFJLVWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73018-99-2 | |
| Record name | 1,2-Propanediol, 3-azido-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001032575 | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73018-98-1, 73018-99-2 | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azido-1,2-propanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidoglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 3-azido-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AZIDO-1,2-PROPANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPL0CPC43P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the mutagenic properties of 3-azido-1,2-propanediol?
A: this compound (also known as azidoglycerol) has been identified as a potent mutagen in various test systems. Research has shown it to be mutagenic in bacteria like Salmonella typhimurium [], particularly in the presence of a metabolic activation system (S9 mix) []. It also exhibits mutagenicity in yeast [, ] and human TK6 cells []. Interestingly, studies suggest a preference for inducing G:C to A:T transitions in yeast [].
Q2: How does this compound compare to sodium azide in terms of mutagenicity?
A: Comparative studies have been conducted to assess the mutagenic potential of this compound against sodium azide. Results indicate that this compound generally exhibits higher mutagenic activity across various prokaryotic and eukaryotic systems []. This difference in potency highlights the significance of the propanediol structure in influencing the compound's mutagenic properties.
Q3: How does the structure of this compound contribute to its mutagenicity?
A: While the exact mechanism of action is still under investigation, the presence of the azide group (-N3) is likely a key factor in this compound's mutagenicity []. Azides are known to be electrophilic and can react with DNA, potentially leading to mutations. The propanediol moiety may also contribute to its interaction with biological systems, influencing its uptake, distribution, and ultimately its mutagenic potential. Further structure-activity relationship (SAR) studies with related compounds are needed to elucidate the precise structural features responsible for its mutagenic activity.
Q4: Can this compound be used to study adaptive responses in bacteria?
A: Research has explored whether this compound induces a similar adaptive response in Escherichia coli K12 compared to N-methyl-N′-nitro-N-nitrosoguanidine []. This line of inquiry aims to understand if exposure to this compound can trigger cellular mechanisms that increase resistance to subsequent DNA damage.
Q5: Does this compound affect DNA repair mechanisms?
A: Studies have investigated the mutagenic activity of this compound in DNA repair-deficient strains of Escherichia coli []. This research aims to determine if the compound's mutagenicity is enhanced in the absence of specific DNA repair pathways, providing insights into the potential mechanisms of DNA damage and repair involved.
Q6: How is this compound used in bioconjugation reactions?
A: this compound is a valuable reagent in bioconjugation chemistry due to its azide group. The azide readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions [, ]. This reaction allows for the efficient and selective coupling of this compound to molecules containing an alkyne group, such as modified DNA or drug delivery systems.
Q7: Can this compound be used to control biological processes?
A: Research has demonstrated the use of this compound in conjunction with CuAAC click chemistry to control biological processes like transcription []. By incorporating a modified DNA base, 5-ethynyluracil, into a DNA template, researchers could halt transcription by E. coli RNA polymerase after the CuAAC reaction with this compound. This demonstrates the potential for using this compound as a tool for manipulating biological systems with high specificity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


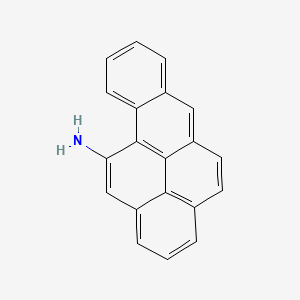
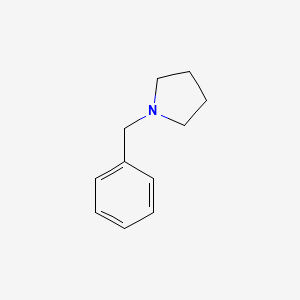
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)

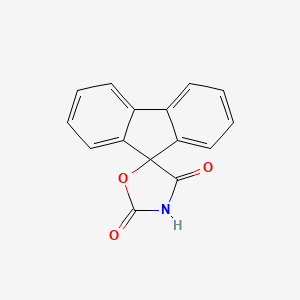
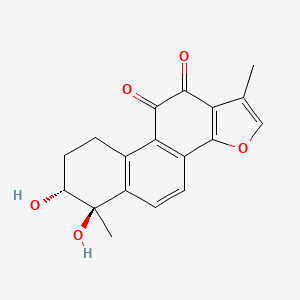
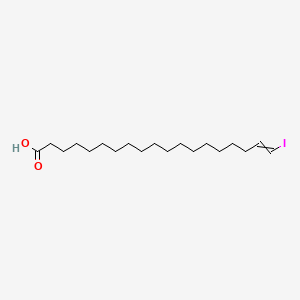

![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)
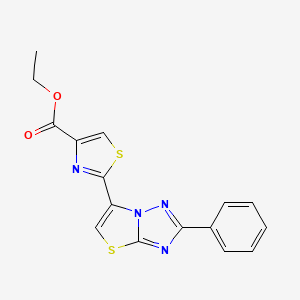
![8-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methylspiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-11-one](/img/structure/B1219482.png)
